molecular formula C19H22ClN3O4S B6491259 N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1358227-47-0

N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6491259
CAS No.: 1358227-47-0
M. Wt: 423.9 g/mol
InChI Key: UUOHDVPZGREJOR-UHFFFAOYSA-N
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Description

This compound is a pyridinone derivative featuring a 1,2-dihydropyridin-1-yl core substituted at position 5 with a piperidine-1-sulfonyl group and an acetamide side chain modified with a 4-chlorophenylmethyl moiety. The piperidine-sulfonyl group may confer unique solubility or binding properties, while the 4-chlorophenylmethyl moiety could influence lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-16-6-4-15(5-7-16)12-21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-2-1-3-11-23/h4-9,13H,1-3,10-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOHDVPZGREJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyridinone class, which includes derivatives with diverse substituents. Below is a comparative analysis with two analogs from recent literature (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Key Positions Hypothesized Properties
N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 1,2-dihydropyridin-1-yl 5-(piperidine-1-sulfonyl); acetamide (4-ClPh) Enhanced solubility via sulfonyl; lipophilic
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 1,2-dihydropyridin-2-one 4-(dimethylamino)phenyl; 6-hydroxy Polar (hydroxy group); potential H-bonding
1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 1,2-dihydropyridin-2-one 6-amino; 4-(dimethylamino)phenyl Increased basicity; charge-dependent binding

Key Differences and Implications

Sulfonyl vs. Amino/Hydroxy Groups: The piperidine-sulfonyl group in the target compound may enhance solubility in polar solvents compared to the dimethylamino or hydroxy groups in analogs .

Chlorophenylmethyl Acetamide : This substituent introduces steric bulk and lipophilicity, which could improve blood-brain barrier penetration relative to the acetylphenyl or dicarbonitrile groups in the analogs .

Electronic Effects: The electron-withdrawing chlorine atom in the 4-chlorophenyl group may reduce electron density on the pyridinone ring, altering reactivity or binding kinetics compared to electron-donating dimethylamino groups.

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the pyridinone core, including sulfonylation and amidation.
  • The sulfonyl group may mimic phosphate moieties in ATP-binding pockets, a strategy observed in other drug candidates .

Limitations of Current Knowledge

  • Lack of Direct Comparative Studies : The absence of head-to-head pharmacological or pharmacokinetic comparisons limits definitive conclusions about superiority or drawbacks.
  • Unverified Hypotheses : Assumptions about solubility, binding, and bioavailability are based on substituent chemistry rather than experimental validation.

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